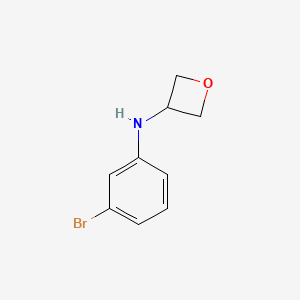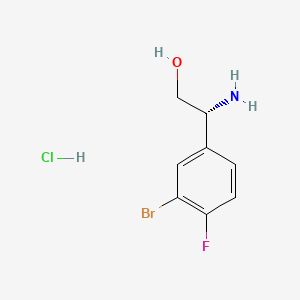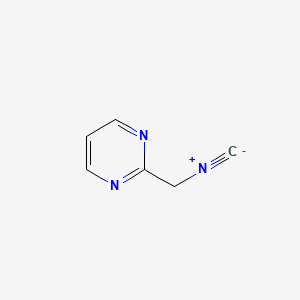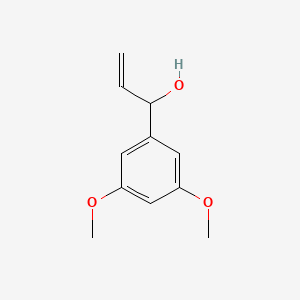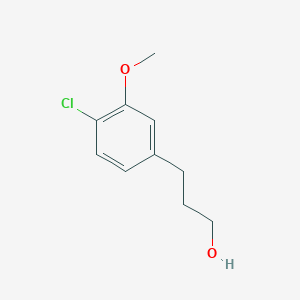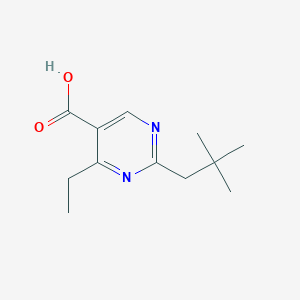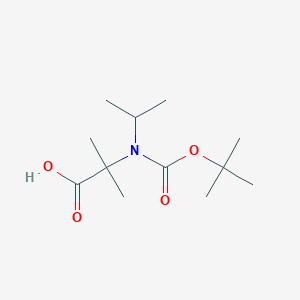
methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride is a chemical compound with the molecular formula C7H15ClN2O3 and a molecular weight of 210.66 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl acetate and 3-amino-N-methylpropanamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like methanol or ethanol. The temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.
Catalysts and Reagents: Catalysts such as hydrochloric acid are used to facilitate the reaction. Other reagents may include protective groups to ensure the stability of intermediate compounds.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often incorporating continuous flow techniques and advanced purification methods.
化学反応の分析
Types of Reactions
Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism by which methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
Methyl 2-(3-chloro-N-methylpropanamido)acetate: Similar in structure but with a chlorine atom instead of an amino group.
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate: Contains a dimethylamino group, offering different reactivity and applications.
Uniqueness
Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its amino group allows for versatile chemical modifications, making it a valuable compound in various research fields.
特性
分子式 |
C7H15ClN2O3 |
|---|---|
分子量 |
210.66 g/mol |
IUPAC名 |
methyl 2-[3-aminopropanoyl(methyl)amino]acetate;hydrochloride |
InChI |
InChI=1S/C7H14N2O3.ClH/c1-9(5-7(11)12-2)6(10)3-4-8;/h3-5,8H2,1-2H3;1H |
InChIキー |
HVTLQOOCGSESDZ-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)OC)C(=O)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)
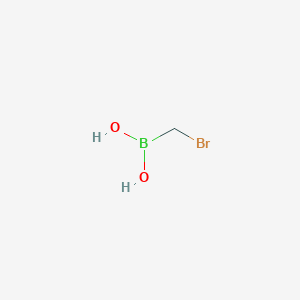
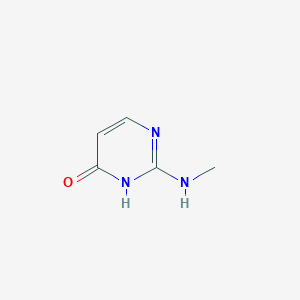
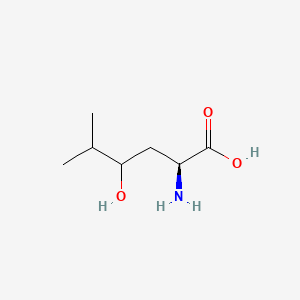

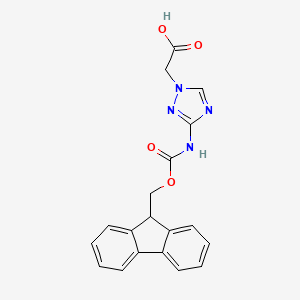
![{7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13572597.png)
